
2-Methylcyclopentanone
Overview
Description
2-Methylcyclopentanone is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a characteristic odor. This compound is a derivative of cyclopentanone, where a methyl group is attached to the second carbon of the cyclopentane ring. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentanone can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
Cyclopentanone+Methyl Iodide→this compound
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcyclopentene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. For example, using potassium permanganate as an oxidizing agent.
Reduction: It can be reduced to 2-methylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur where the hydrogen atoms are replaced by halogens such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), UV light or heat.
Major Products Formed:
Oxidation: 2-Methylcyclopentanoic acid.
Reduction: 2-Methylcyclopentanol.
Substitution: 2-Chloro-2-methylcyclopentanone or 2-Bromo-2-methylcyclopentanone.
Scientific Research Applications
2-Methylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclopentanone involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons from reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction it undergoes.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the methyl group.
2-Methylcyclohexanone: A similar compound with a six-membered ring.
3-Methylcyclopentanone: A positional isomer with the methyl group on the third carbon.
Uniqueness: 2-Methylcyclopentanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its methyl group at the second position influences its reactivity in substitution and oxidation reactions, making it a valuable compound in various chemical syntheses.
Properties
IUPAC Name |
2-methylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-72-5, 28631-88-1 | |
| Record name | 2-Methylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentan-1-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylcyclopentanone?
A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized microwave Fourier transform spectroscopy to analyze the rotational spectra of this compound, revealing information about its conformational dynamics and internal rotation barrier. []
Q3: What are the applications of this compound in material science?
A3: this compound is a component of some photoresist compositions. These compositions exhibit improved resistance to post-exposure delay, a crucial factor in microfabrication processes. []
Q4: Can this compound be used in Baeyer-Villiger oxidations?
A4: While not a catalyst itself, this compound serves as a substrate in Baeyer-Villiger oxidations catalyzed by oxo-rhenium complexes. These reactions, using aqueous hydrogen peroxide as the oxidant, convert this compound into the corresponding lactone. []
Q5: How do ultrasound and microwave irradiation affect the catalytic oxidation of this compound?
A5: Research shows that utilizing a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst, under either ultrasound or microwave irradiation, enhances the Baeyer-Villiger oxidation of this compound to its corresponding lactone, achieving high conversion rates in solvent-free conditions. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational studies employing density functional theory (DFT) have been instrumental in understanding the energetic properties of this compound and its derivatives. These studies provide insights into their enthalpy of formation and the impact of substituents. []
Q7: How does the position of a methyl group affect the reactivity of cyclopentanone in Michael additions?
A7: Research shows that the position of the methyl group in this compound significantly influences the diastereoselectivity of Michael addition reactions with methyl vinyl ketone when using chiral imines as reactants. []
Q8: What is the impact of a methyl group on the enthalpy of formation compared to a methoxy group in indanone derivatives?
A8: Studies comparing methyl- and methoxy-substituted indanones reveal that the presence of a methoxy group leads to a more pronounced decrease in the gas-phase enthalpy of formation (around 153 kJ·mol−1) compared to a methyl group (approximately 35 kJ·mol−1). []
Q9: Are there strategies to improve the stability of compounds related to this compound?
A9: While specific formulation strategies for this compound are not detailed in the provided papers, researchers have explored methods to enhance the stability of similar compounds. For instance, crystallization-induced dynamic resolution (CIDR) using specific chiral auxiliaries has demonstrated effectiveness in deracemizing related ketones and aldehydes, potentially leading to improved stability. []
Q10: How is this compound typically identified and quantified?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique employed to identify and quantify this compound in complex mixtures, such as plant extracts or reaction products. [, ]
Q11: What other analytical techniques are relevant to this compound research?
A11: Beyond GC-MS, researchers utilize a range of analytical methods to study this compound and related compounds. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 15N NMR provide valuable structural information and insights into the conformational properties of these molecules. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy is helpful in identifying functional groups and studying vibrational modes. []
Q12: Are there any known environmental concerns associated with this compound?
A12: While the provided research does not directly address the environmental impact of this compound, its presence in insect pheromones suggests potential ecological interactions. [] Further research is needed to assess its biodegradability and potential effects on ecosystems.
Q13: What are some significant research milestones related to this compound?
A13: Research on this compound has contributed to broader advancements in organic chemistry and related fields. Key milestones include:
- Understanding conformational dynamics: Microwave spectroscopy studies provided crucial insights into the internal rotation barrier of this compound, enhancing our knowledge of its conformational preferences. []
- Developing asymmetric synthesis routes: The utilization of chiral imines in Michael additions has opened avenues for the enantioselective synthesis of compounds related to this compound, crucial for pharmaceutical and natural product synthesis. []
- Exploring catalytic applications: Research on the catalytic Baeyer-Villiger oxidation of this compound using oxo-rhenium complexes and other catalysts has advanced our understanding of selective oxidation reactions. [, ]
Q14: How does this compound research bridge different scientific disciplines?
A14: The study of this compound exemplifies cross-disciplinary research:
- Chemistry and Biology: Its presence in insect pheromones highlights the interplay between chemical signaling and biological function in ecological systems. []
- Chemistry and Materials Science: Its use in photoresist compositions demonstrates the application of synthetic organic chemistry in developing advanced materials for microfabrication. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
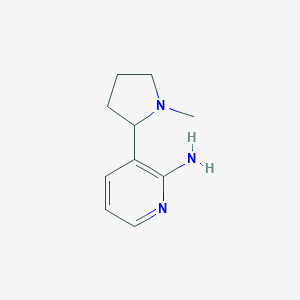
![(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one](/img/structure/B129962.png)
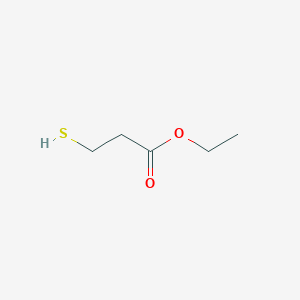
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
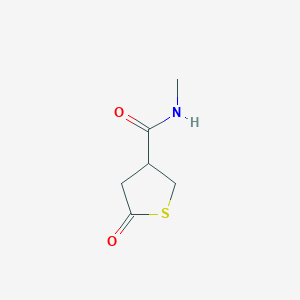

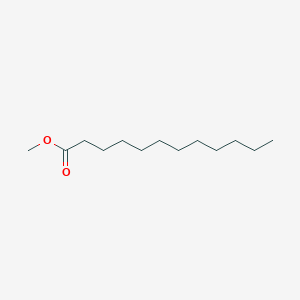
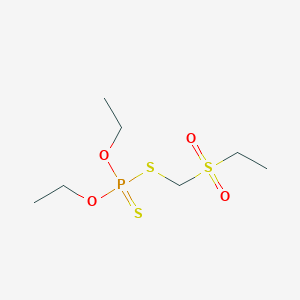
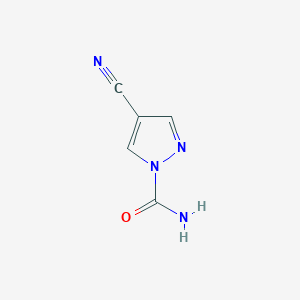

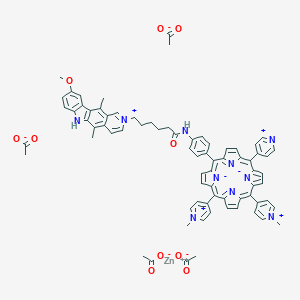
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

